molecular formula C15H20BrCl2N3O2S B1672574 4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride CAS No. 913636-88-1

4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride

Cat. No.: B1672574
CAS No.: 913636-88-1
M. Wt: 457.2 g/mol
InChI Key: HVNZBMLWOCZURY-IDMXKUIJSA-N
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Description

H-0104 Dihydrochloride is a chemical compound known for its potent intraocular pressure-lowering effects. It is an inhibitor of Rho-associated coiled coil-formed protein kinase (ROCK), which plays a significant role in various cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for H-0104 Dihydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

H-0104 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives of H-0104 Dihydrochloride with modified functional groups .

Scientific Research Applications

H-0104 Dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its effects on cellular functions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in lowering intraocular pressure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

H-0104 Dihydrochloride exerts its effects by inhibiting Rho-associated coiled coil-formed protein kinase (ROCK). This inhibition leads to a decrease in intraocular pressure by affecting the cellular pathways involved in fluid regulation within the eye .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to H-0104 Dihydrochloride include other ROCK inhibitors such as:

  • Y-27632
  • Fasudil
  • GSK269962A

Uniqueness

H-0104 Dihydrochloride is unique due to its specific molecular structure and potent intraocular pressure-lowering effects. Its effectiveness in reducing intraocular pressure in ocular normotensive monkeys sets it apart from other similar compounds .

Properties

CAS No.

913636-88-1

Molecular Formula

C15H20BrCl2N3O2S

Molecular Weight

457.2 g/mol

IUPAC Name

4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride

InChI

InChI=1S/C15H18BrN3O2S.2ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;/h2,4-5,9-11,17H,3,6-8H2,1H3;2*1H/t11-;;/m0../s1

InChI Key

HVNZBMLWOCZURY-IDMXKUIJSA-N

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl

SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

H-0104 Dihydrochloride;  H 0104 Dihydrochloride;  H0104 Dihydrochloride;  H-0104 2HCl;  H 0104 2HCl;  H0104 2HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Reactant of Route 2
4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Reactant of Route 3
4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Reactant of Route 4
4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Reactant of Route 6
4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride

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